molecular formula C11H12O2 B13073417 3-(2,4-Dimethylphenyl)-3-oxopropanal

3-(2,4-Dimethylphenyl)-3-oxopropanal

Cat. No.: B13073417
M. Wt: 176.21 g/mol
InChI Key: VJZVQQSVKGAEIE-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an oxopropanal group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-oxopropanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dimethylbenzene (also known as 2,4-xylene) is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound’s oxo group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the phenyl ring’s substituents can influence the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-2-propenal: Similar structure but with a propenal group instead of an oxopropanal group.

    3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of an oxo group.

    3-(2,4-Dimethylphenyl)-3-aminopropanal: Similar structure but with an amino group instead of an oxo group.

Uniqueness

3-(2,4-Dimethylphenyl)-3-oxopropanal is unique due to its specific combination of a phenyl ring with methyl substituents and an oxopropanal group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVQQSVKGAEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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